2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is the NMDA receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound is known to inhibit the NMDA receptor in a voltage-dependent manner . This means that the compound’s ability to inhibit the receptor is influenced by the membrane potential of the neuron.
Biochemical Analysis
Biochemical Properties
It is known to interact with the NMDA receptor in a voltage-dependent manner
Cellular Effects
It is known to influence cell function through its interaction with the NMDA receptor , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with the NMDA receptor This interaction is voltage-dependent, suggesting that the compound may exert its effects by modulating the electrical activity of cells
Preparation Methods
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-methylindole with ethylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can be compared with other indole derivatives, such as:
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride: This compound has a similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride:
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCWPKSLSERBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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